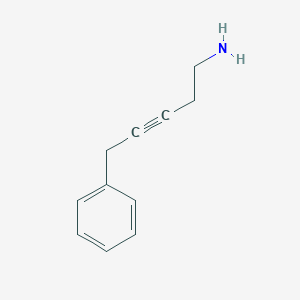![molecular formula C13H18O4 B12625556 3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde CAS No. 918531-61-0](/img/structure/B12625556.png)
3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde is an organic compound with the molecular formula C13H18O4. It contains a benzaldehyde moiety substituted with a 5,6-dihydroxyhexyl group through an ether linkage. This compound is characterized by its aromatic aldehyde group, which is known for its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with (5S)-5,6-dihydroxyhexanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of an ether bond between the hydroxyl group of the hexanol and the hydroxyl group of the benzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzoic acid.
Reduction: 3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dihydroxyhexyl group may also contribute to the compound’s biological activity by interacting with cellular membranes and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybenzaldehyde: Lacks the dihydroxyhexyl group, making it less hydrophilic.
4-Methoxybenzaldehyde: Contains a methoxy group instead of the dihydroxyhexyl group, leading to different reactivity and solubility properties.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains both hydroxyl and methoxy groups, commonly used as a flavoring agent.
Uniqueness
3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde is unique due to the presence of the dihydroxyhexyl group, which imparts distinct hydrophilic properties and potential biological activity. This makes it a valuable compound for research and industrial applications where such properties are desired.
Propriétés
Numéro CAS |
918531-61-0 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
3-[(5S)-5,6-dihydroxyhexoxy]benzaldehyde |
InChI |
InChI=1S/C13H18O4/c14-9-11-4-3-6-13(8-11)17-7-2-1-5-12(16)10-15/h3-4,6,8-9,12,15-16H,1-2,5,7,10H2/t12-/m0/s1 |
Clé InChI |
KMAOFMIFMWFAQP-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)OCCCC[C@@H](CO)O)C=O |
SMILES canonique |
C1=CC(=CC(=C1)OCCCCC(CO)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)
![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)
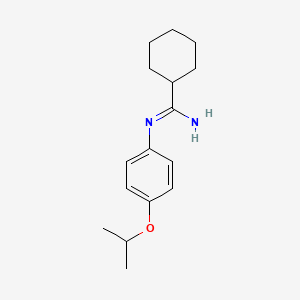
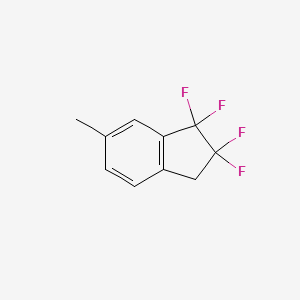

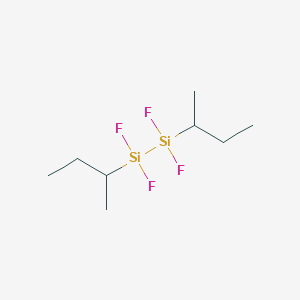
![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)

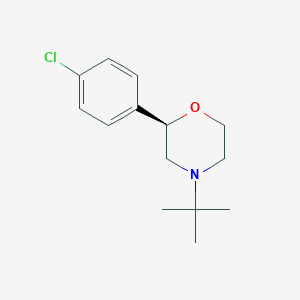
![1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12625543.png)


